molecular formula C37H67F6N5O9 B12809534 Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Cat. No.: B12809534
M. Wt: 839.9 g/mol
InChI Key: FKCOHLNFINRFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Pal-Lys-Val-Lys-OH or palmitoyl-Lys-Val-Lys-OH.2TFA, is a synthetic peptide widely recognized for its potential in promoting collagen synthesis and skin rejuvenation. This compound is often used in cosmetic formulations due to its ability to enhance skin firmness and reduce the appearance of wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl tripeptide-5 typically involves a liquid-phase synthesis method. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by the synthesis of Pal-Lys (Boc)-OSu. Val-NCA is then synthesized, and H-Val-Lys (Boc)-OH is prepared. These intermediates are combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is then converted to palmitoyl tripeptide-5. The final product is dried in a vacuum to obtain a white solid .

Industrial Production Methods

In industrial settings, the production of palmitoyl tripeptide-5 involves similar steps but on a larger scale. The process is optimized to increase yield and reduce production costs. The final product is often purified by crystallization, avoiding the need for extensive liquid-phase purification .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl tripeptide-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include the desired palmitoyl tripeptide-5 and its intermediates. These products are then purified to obtain the final compound used in various applications .

Scientific Research Applications

Mechanism of Action

Palmitoyl tripeptide-5 exerts its effects by stimulating the production of collagen through the activation of transforming growth factor-β (TGF-β). This growth factor plays a crucial role in regulating collagen synthesis. The peptide mimics the activity of thrombospondin-1, an intrinsic component of the extracellular matrix, to activate TGF-β. This activation leads to increased collagen production by dermal fibroblasts, resulting in firmer and more youthful-looking skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl tripeptide-5 is unique due to its specific sequence and mechanism of action. Unlike other peptides, it directly stimulates TGF-β, leading to enhanced collagen production. This makes it particularly effective in anti-aging and skin-rejuvenating applications .

Properties

Molecular Formula

C37H67F6N5O9

Molecular Weight

839.9 g/mol

IUPAC Name

6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)

InChI Key

FKCOHLNFINRFFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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